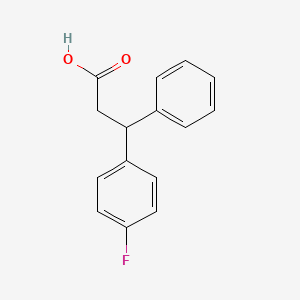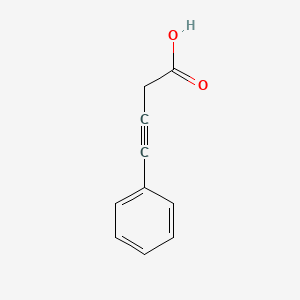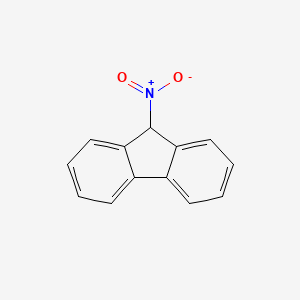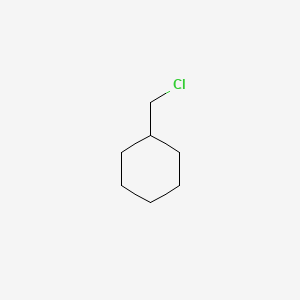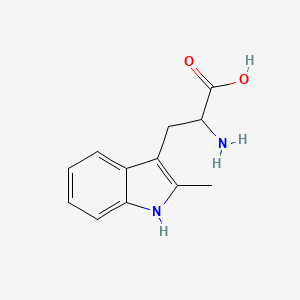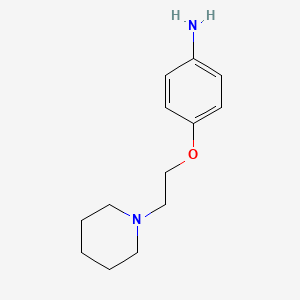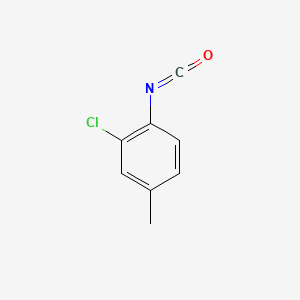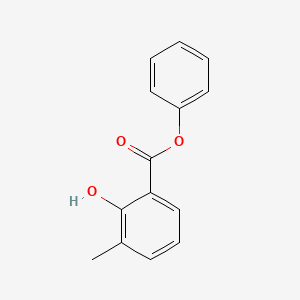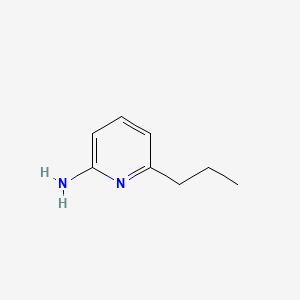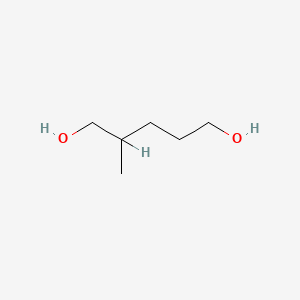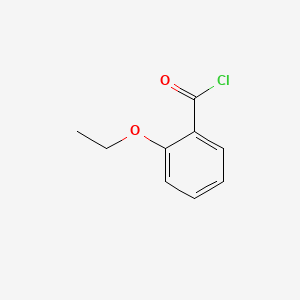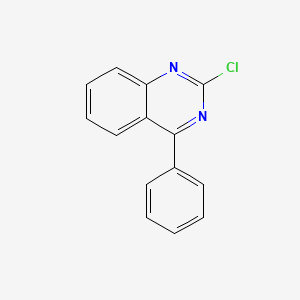
2-Chloro-4-phénylquinazoline
Vue d'ensemble
Description
2-Chloro-4-phenylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C14H9ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinazoline core substituted with a chlorine atom at the second position and a phenyl group at the fourth position.
Applications De Recherche Scientifique
2-Chloro-4-phenylquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It serves as a building block in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
Quinazoline derivatives, a class of compounds to which 2-chloro-4-phenylquinazoline belongs, are known to interact with a wide range of biological targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some quinazoline derivatives have been found to inhibit enzymes, modulate ion channels, or interact with receptors .
Biochemical Pathways
Quinazoline derivatives have been found to affect a variety of biochemical pathways . For example, some quinazoline derivatives have been found to induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) .
Result of Action
Quinazoline derivatives have been found to have a variety of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-phenylquinazoline plays a crucial role in biochemical reactions, particularly in the synthesis of inhibitors for specific enzymes. One notable interaction is with the enzyme MTH1 (MutT Homolog 1), where 2-Chloro-4-phenylquinazoline acts as a reagent in the synthesis of MTH1 inhibitors . These inhibitors are potential cancer eradicators, highlighting the compound’s significance in cancer research. Additionally, 2-Chloro-4-phenylquinazoline interacts with various proteins and other biomolecules, influencing their activity and stability. The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules, thereby modulating their function.
Cellular Effects
The effects of 2-Chloro-4-phenylquinazoline on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-4-phenylquinazoline can induce the expression of cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in detoxification processes . This induction is crucial for protecting cells from oxidative stress and maintaining cellular homeostasis. Furthermore, the compound’s impact on cell signaling pathways can lead to changes in cell proliferation, apoptosis, and differentiation, making it a valuable tool in cancer research and therapy.
Molecular Mechanism
At the molecular level, 2-Chloro-4-phenylquinazoline exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 2-Chloro-4-phenylquinazoline can modulate gene expression by interacting with transcription factors or signaling molecules that regulate gene transcription. These interactions can lead to changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-phenylquinazoline in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration or storage under inert gas . Over time, 2-Chloro-4-phenylquinazoline may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have sustained effects on cellular function, including prolonged induction of cytoprotective enzymes and modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-phenylquinazoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the induction of cytoprotective enzymes and inhibition of cancer cell proliferation . At higher doses, 2-Chloro-4-phenylquinazoline may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of 2-Chloro-4-phenylquinazoline.
Metabolic Pathways
2-Chloro-4-phenylquinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with distinct biochemical activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, 2-Chloro-4-phenylquinazoline can affect metabolic flux and metabolite levels, further modulating cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-Chloro-4-phenylquinazoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within target cells . Once inside the cells, 2-Chloro-4-phenylquinazoline can interact with various intracellular components, including organelles and cytosolic proteins, to exert its biochemical effects. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of 2-Chloro-4-phenylquinazoline is essential for understanding its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Chloro-4-phenylquinazoline may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways. The precise subcellular localization of 2-Chloro-4-phenylquinazoline can determine its specific biochemical and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-4-phenylquinazoline can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzophenone with phosphorus oxychloride (POCl3) to form 2-chloro-4-phenylquinazoline . The reaction typically requires heating under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of 2-chloro-4-phenylquinazoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes the use of catalysts and solvents to facilitate the reaction and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted quinazolines
- Oxidized or reduced quinazoline derivatives
- Coupled products with various functional groups
Comparaison Avec Des Composés Similaires
- 2-Phenylquinazoline
- 4-Chloro-2-phenylquinazoline
- 2-Chloro-4-methylquinazoline
Comparison: 2-Chloro-4-phenylquinazoline is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical properties and biological activities. Compared to 2-phenylquinazoline, the chlorine substitution enhances its reactivity in substitution reactions. In contrast to 4-chloro-2-phenylquinazoline, the position of the chlorine atom affects its interaction with biological targets and its overall pharmacological profile .
Propriétés
IUPAC Name |
2-chloro-4-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKMVPQJJGJCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389512 | |
| Record name | 2-chloro-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29874-83-7 | |
| Record name | 2-chloro-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-chloro-4-phenylquinazoline influence its reactivity with potassium amide compared to similar pyrimidine derivatives?
A: Research indicates that 2-chloro-4-phenylquinazoline exhibits a higher propensity for ring-opening reactions during amination with potassium amide compared to analogous 2-chloro-4,6-diphenylpyrimidines. [] This difference in reactivity is attributed to the inherent reactivity of the 3,4-bond in the quinazoline structure, making it more susceptible to nucleophilic attack by the amide ion. [] This highlights how subtle structural variations within heterocyclic systems can significantly impact reaction pathways.
Q2: What is the significance of using 15N-labeled compounds in studying the amination mechanism of 2-chloro-4-phenylquinazoline?
A: Employing 15N-labeled 2-chloro-4-phenylquinazoline and related compounds allows researchers to track the origin and fate of nitrogen atoms during the amination process. [] This isotopic labeling technique provided crucial evidence for the involvement of a ring-opening mechanism (SN(ANRORC)) in the formation of the 2-amino product. [] By analyzing the 15N enrichment in the final product, researchers could determine the extent to which the ring-opening pathway contributed to the overall reaction. [] This approach exemplifies the power of isotopic labeling in elucidating complex reaction mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
